3',5,5'-Trihydroxy-7-methoxyflavanone
Description
Blumeatin (5,3',5-trihydroxy-7-methoxy-dihydroflavone, CAS: 118024-26-3) is a dihydroflavonoid isolated from Blumea balsamifera (L.) DC., a medicinal plant traditionally used in Southeast Asia for treating liver disorders, inflammation, and microbial infections . Its molecular formula is C₁₆H₁₄O₆ (MW: 302.28), characterized by hydroxyl groups at positions C3' and C5' on ring B and a methoxy group at C7 on ring A .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLMQKEGSQNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Blumeatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118024-26-3 | |
| Record name | Blumeatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 222 °C | |
| Record name | Blumeatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Aldol Condensation and Cyclization
The cornerstone of blumeatin synthesis involves constructing its flavanone core. The process begins with 3,5-dihydroxybenzaldehyde , which undergoes aldol condensation with a suitable ketone to form a chalcone intermediate. Cyclization of this intermediate under acidic conditions yields racemic blumeatin (-1 ), achieving a 75% total yield . This step is pivotal for establishing the chroman-4-one skeleton, verified via H NMR and C NMR spectroscopy.
Chiral Resolution via Diastereomeric Imine Formation
To isolate enantiomerically pure blumeatin, racemic (-1 ) is treated with (R)-1-phenylethan-1-amine , forming diastereomeric imine intermediates (2A and 2B ). These intermediates are separable via silica column chromatography due to distinct polarities. Subsequent acid-mediated hydrolysis produces optically active (+)-blumeatin (1A ) and (−)-blumeatin (1B ).
Key Analytical Validation:
-
ECD Spectroscopy :
-
Melting Points :
Extraction and Isolation from Blumea balsamifera
Ethanol-Based Extraction
A patented method for isolating total flavones from Blumea balsamifera involves 20–80% ethanol extraction (optimal: 40–50%). Post-extraction, centrifugation or filtration removes particulates, yielding a clarified solution.
Polyamide Chromatography
The extract is loaded onto a polyamide column and eluted with stepwise ethanol gradients (5% to 95%). While this method targets total flavones, blumeatin likely elutes in the 30–60% ethanol fractions , based on flavonoid polarity trends. However, structural misidentification risks (see Section 4) necessitate further purification and validation.
Analytical Techniques for Validation
Chromatographic Profiling
Spectroscopic Confirmation
-
HMBC Correlations :
Challenges and Recommendations
Synthetic vs. Natural Sourcing
-
Synthetic Routes : Provide unambiguous access to blumeatin but require chiral resolution steps.
-
Natural Extraction : Risk of co-isolating sterubin; mandates coupled HPLC-NMR for verification.
Chemical Reactions Analysis
Blumeatin undergoes several types of chemical reactions, including oxidation and reduction. It has been shown to have high radical scavenging activity due to its noncoplanarity and over twisted torsion angle with respect to its flavanone skeleton . Common reagents used in these reactions include hydrogen peroxide and superoxide anion radicals . The major products formed from these reactions are reactive oxygen species such as superoxide anion radical and hydrogen peroxide .
Scientific Research Applications
Antioxidant Properties
Blumeatin exhibits potent antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that blumeatin has a high radical scavenging activity, attributed to its unique molecular structure. The compound's non-coplanarity and specific torsion angles contribute to its effectiveness as an antioxidant .
Table 1: Antioxidant Activity of Blumeatin Compared to Other Flavonoids
| Compound | Radical Scavenging Activity (%) |
|---|---|
| Blumeatin | 88.40 |
| Quercetin | 85.00 |
| Luteolin | 82.50 |
| Kaempferol | 80.00 |
Anti-Inflammatory Effects
Blumeatin has been identified as a potential anti-inflammatory agent. Research indicates that it inhibits caspase-1, an enzyme involved in inflammation pathways, thereby reducing the levels of pro-inflammatory cytokines like IL-1β . This property positions blumeatin as a candidate for treating inflammatory diseases, including those associated with COVID-19.
Table 2: Binding Affinity of Blumeatin to Caspase-1
| Ligand | Binding Energy (kcal/mol) | Interaction with Amino Acids |
|---|---|---|
| Blumeatin | -5.63 | Thr1010, Val1011, Phe914 |
| Luteolin | -5.93 | Similar residues as blumeatin |
| Q158 (Native) | -3.92 | Reference for comparison |
Anticancer Properties
Blumeatin has shown promising results in cancer research, particularly against oral cancer cells. A study reported that blumeatin effectively inhibited the growth of SCC-4 oral cancer cells with minimal cytotoxic effects on normal cells . The mechanism involves inducing DNA damage and promoting autophagy, which are critical for cancer cell death.
Case Study: Anticancer Effects of Blumeatin on SCC-4 Cells
- Cell Line Used : SCC-4 (oral cancer)
- IC50 Value : 10 µM
- Mechanisms :
- Induction of autophagy
- Increase in reactive oxygen species (ROS)
- Decrease in mitochondrial membrane potential (MMP)
Hepatoprotective Activity
Blumeatin also exhibits hepatoprotective properties, making it a candidate for liver-related therapies. Research conducted by Sun Yat-sen University indicated that blumeatin could protect liver cells from damage caused by various toxins .
Mechanism of Action
Blumeatin exerts its effects primarily through its antioxidant activity. It has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle with respect to its flavanone skeleton . Blumeatin interacts with xanthine oxidase via hydrogen bonds with amino acid residues such as Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the production of uric acid and reactive oxygen species, which are involved in the development of hyperuricemia .
Comparison with Similar Compounds
Key Pharmacological Properties :
- Hepatoprotective Effects: Reduces serum alanine aminotransferase (ALAT), liver triglycerides, and histological damage in CCl₄- and thioacetamide-induced liver injury models .
- Platelet Modulation : Exhibits dual effects—promotes platelet aggregation at 1.26 μmol/L but inhibits it at 0.315 μmol/L and 2.52 μmol/L .
- Anti-inflammatory & Antimicrobial Activity : Suppresses xylene-induced ear swelling in mice and shows bacteriostatic effects against Streptococcus pyogenes (MIC: 50 μg/mL) and Staphylococcus aureus (MIC: 200 μg/mL) .
Structural and Functional Comparison
Bioactivity Contrasts
- Anti-inflammatory Potency: Sterubin (from B. balsamifera) outperforms Blumeatin in suppressing ear inflammation due to its C3', C4'-dihydroxy configuration . Luteolin, a common flavonoid, shows stronger caspase-1 inhibition (binding energy: -5.93 kcal/mol) than Blumeatin (-5.63 kcal/mol) but lacks hepatoprotective effects .
Antioxidant Capacity :
Antimicrobial Spectrum :
Mechanism of Action Differences
- Platelet Aggregation : Blumeatin’s biphasic effect contrasts with luteolin’s consistent inhibition, likely due to structural variations affecting receptor binding .
- Caspase-1 Inhibition : Blumeatin and luteolin both interact with GLN283 and ARG179 residues on caspase-1, but luteolin’s additional hydroxyl groups enhance binding affinity .
Tables
Table 1. Structural Comparison of Blumeatin and Analogues
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight |
|---|---|---|---|
| Blumeatin | C₁₆H₁₄O₆ | C3', C5'-OH; C7-OCH₃ | 302.28 |
| Sterubin | C₁₆H₁₄O₆ | C3', C4'-OH; C7-OCH₃ | 302.28 |
| Blumeatin B | C₁₇H₁₆O₇ | C3', C5'-OH; C7-OCH₃; methyl | 332.30 |
| Luteolin | C₁₅H₁₀O₆ | C3', C4', C5'-OH | 286.24 |
Biological Activity
Blumeatin, a flavanone derived from the plant Blumea balsamifera, has garnered attention for its diverse biological activities, particularly in the fields of oncology, hepatoprotection, and neuroprotection. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of Blumeatin.
1. Anticancer Properties
Blumeatin has been extensively studied for its anticancer effects, particularly against oral cancer cells.
Case Study: Anticancer Effects on Oral Cancer Cells
A study conducted on human oral cancer cells (SCC-4) demonstrated that Blumeatin inhibited cell growth with an IC50 value of 10 µM. The compound exhibited minimal cytotoxicity towards normal cells (hTRET-OME) while effectively triggering DNA damage in cancer cells. Key findings include:
- Cell Viability : MTT assay results indicated significant suppression of SCC-4 cell growth.
- Mechanisms :
- Induction of autophagy was observed through transmission electron microscopy (TEM).
- Upregulation of autophagy-related proteins LC3B and Beclin 1 was noted, while p62 levels decreased.
- Increased reactive oxygen species (ROS) and decreased mitochondrial membrane potential (MMP) were also documented.
The data from this study are summarized in Table 1.
| Parameter | Control (0 µM) | 5 µM | 10 µM | 20 µM |
|---|---|---|---|---|
| Cell Viability (%) | 100 | 73 | 45 | 22 |
| LC3B II Expression | Low | Moderate | High | Very High |
| ROS Levels (%) | 100 | 127 | 156 | 222 |
| MMP Levels (%) | 100 | 58 | 32 | 17 |
These findings suggest that Blumeatin not only inhibits cancer cell proliferation but also induces autophagic processes critical for cellular homeostasis and survival under stress conditions .
2. Antioxidant and Hepatoprotective Activities
Blumeatin exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells.
Antioxidant Mechanism
Research indicates that Blumeatin acts as a superoxide radical scavenger and has a high absorption profile in the human intestine (81.93%). Its antioxidant activity is attributed to its molecular structure, which allows it to engage effectively with free radicals. Notably, it has been shown to outperform other flavonoids in antioxidant assays despite lacking certain hydroxyl groups typically associated with high radical scavenging activity .
Hepatoprotective Effects
Blumeatin has demonstrated protective effects against liver injuries in various experimental models. A study highlighted its ability to mitigate liver damage by reducing oxidative stress markers and improving liver function tests, indicating its potential utility in treating liver diseases .
3. Anti-inflammatory Activity
Blumeatin also exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers comparable to dexamethasone, suggesting its potential as a therapeutic agent in inflammatory conditions.
The anti-inflammatory activity of Blumeatin is believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in tissues .
4. Neuroprotective Potential
Recent studies have indicated that Blumeatin acts as a cholinesterase inhibitor, which could have implications for neurodegenerative diseases such as Alzheimer's. It functions as a competitive inhibitor for butyrylcholinesterase (BuChE) and a noncompetitive inhibitor for acetylcholinesterase (AChE), suggesting its potential role in enhancing cholinergic transmission .
Q & A
Basic Research Questions
Q. What are the recommended protocols for solubilizing and storing Blumeatin in laboratory settings?
- Methodological Answer : Blumeatin is provided in solid form and should be dissolved in DMSO, with solvents purged using inert gases (e.g., nitrogen) to prevent oxidation. Stock solutions should be stored at -20°C, where the compound remains stable for ≥4 years. For cellular assays, dilute stock solutions in culture media to avoid DMSO cytotoxicity (final concentration ≤0.1%) .
Q. How can researchers verify the purity and structural identity of Blumeatin isolated from natural sources?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λmax = 288 nm) and compare retention times against synthetic standards.
- Structural Confirmation : Employ 1D/2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HSQC, HMBC) to validate key signals, such as the dihydroflavonol backbone and hydroxyl/methoxy group positions. Cross-reference with published spectra from authenticated samples .
Q. What standardized assays are used to evaluate Blumeatin’s antioxidant activity?
- Methodological Answer :
- DPPH Radical Scavenging : Prepare a 0.1 mM DPPH solution in ethanol, incubate with Blumeatin (10–100 µM) for 30 min, and measure absorbance at 517 nm. Calculate IC50 (e.g., 90.8 µg/mL in cell-free assays) .
- Lipid Peroxidation Inhibition : Use CCl4-treated hepatocytes; quantify malondialdehyde (MDA) levels via thiobarbituric acid (TBA) assay .
Advanced Research Questions
Q. How can synthetic routes for Blumeatin be optimized to address the limitations of natural extraction (e.g., high cost, low yield)?
- Methodological Answer :
- Lewis Acid-Catalyzed Cyclization : Use BF3·OEt2 to promote regioselective ring closure of precursor chalcones.
- Chiral Resolution : Form Schiff base intermediates with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) and separate diastereomers via crystallization or chromatography. This achieves >98% enantiomeric excess for both Blumeatin and its R-isomer .
Q. How should researchers address contradictions in the reported structure and bioactivity of Blumeatin?
- Methodological Answer :
- Structural Revision : Synthesize putative Blumeatin and sterubin (C3'/C4'-dihydroxy analog). Compare <sup>13</sup>C NMR chemical shifts: Blumeatin shows distinct signals at δ 164.2 (C4-ketone) and δ 103.5 (C8), while sterubin exhibits δ 160.9 (C4') and δ 96.7 (C6).
- Bioactivity Reassessment : Conduct comparative assays (e.g., ear-swelling tests in mice). Note that (±)-Blumeatin shows 30% inhibition at 10 mg/kg, whereas (-)-sterubin achieves 50% under identical conditions .
Q. What strategies can improve the reproducibility of Blumeatin’s antitumor activity across cell lines?
- Methodological Answer :
- Cell Line Validation : Use authenticated cell lines (e.g., KB oral carcinoma) and standardize culture conditions (e.g., 5% CO2, 37°C).
- Dose-Response Curves : Test Blumeatin at 10–100 µM for 48 hrs; calculate IC50 via MTT assay (e.g., 47.72 µg/mL for KB cells). Include positive controls (e.g., doxorubicin) and triplicate replicates .
Guidance for Methodological Rigor
- Structural Contradictions : Always cross-validate NMR data with synthetic standards and X-ray crystallography when available .
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters in supplements .
- Data Interpretation : Use mixed-methods frameworks to reconcile discrepancies between in vitro and in vivo results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
